Methyltetrazine-amino-PEG10-CH2CH2NHBoc
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Overview
Description
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a PEG linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and the PEG linker. The methyltetrazine group is typically synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG linker is then attached to the methyltetrazine group through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and high-throughput purification systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.
Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.
Major Products
The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.
Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.
Comparison with Similar Compounds
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:
Methyltetrazine-PEG4-NHS: A shorter PEG linker with similar reactivity.
Methyltetrazine-PEG12-NHS: A longer PEG linker with similar reactivity.
Methyltetrazine-amine: Lacks the PEG linker but retains the methyltetrazine group for click chemistry.
These compounds differ in their linker lengths and functional groups, which can affect their solubility, reactivity, and applications.
Biological Activity
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a compound that combines the properties of tetrazine, a bioorthogonal reactive group, with polyethylene glycol (PEG) and a Boc-protected amine. This unique structure provides significant potential for various biological applications, particularly in the fields of drug delivery, imaging, and peptide modification. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Structure and Properties
The compound consists of:
- Methyltetrazine moiety : Known for its rapid reaction with trans-cyclooctenes in bioorthogonal chemistry.
- Amino group : Facilitates peptide bond formation and conjugation with other biomolecules.
- PEG linker : Enhances solubility and biocompatibility.
- Boc protection : Provides stability during synthesis and can be removed under mild conditions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Peptide Modification
Research has demonstrated that tetrazine-containing amino acids can significantly enhance the stability and bioactivity of peptides. For instance, a study found that a tetrazine derivative showed superior water solubility and stability in biological media compared to traditional amino acids. This suggests that this compound could be effectively utilized for modifying peptides to improve their pharmacological properties .
2. Cell Labeling and Imaging
The stability of tetrazine derivatives in biological environments makes them suitable for applications in cell labeling. The compound's ability to form stable conjugates with biomolecules allows for effective tracking of cellular processes in live cells. This has implications for cancer research, where precise labeling of cancer cells can aid in understanding tumor dynamics .
3. Drug Delivery Systems
The incorporation of PEG enhances the solubility and circulation time of the compound in vivo. This property is crucial for drug delivery applications, where prolonged systemic circulation can lead to improved therapeutic efficacy and reduced side effects.
Research Findings and Case Studies
Several studies have explored the applications of methyltetrazine derivatives in biological systems:
Case Study: Cancer Cell Labeling
In a notable study, researchers utilized a tetrazine-containing amino acid for live cell imaging. The compound successfully labeled cancer cells without significant cytotoxicity, allowing researchers to visualize tumor growth dynamics over time. This study highlights the potential of this compound in cancer research and therapeutic monitoring.
Properties
Molecular Formula |
C40H68N6O14 |
---|---|
Molecular Weight |
857.0 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47) |
InChI Key |
RVLOEVIAIXEBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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